
3-Hydroxy Fenretinide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy Fenretinide-d4 is a deuterium-labeled analogue of 4’-Hydroxy Fenretinide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic properties of the parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Fenretinide-d4 involves the deuteration of 4’-Hydroxy FenretinideThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of 4’-Hydroxy Fenretinide-d4 is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batches, with flexible batch sizes to meet the varying needs of researchers .
化学反应分析
Types of Reactions: 4’-Hydroxy Fenretinide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
4’-Hydroxy Fenretinide-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用机制
The mechanism of action of 4’-Hydroxy Fenretinide-d4 is similar to that of its parent compound, 4’-Hydroxy Fenretinide. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. The compound induces apoptosis (programmed cell death) in cancer cells, which is a key feature distinguishing it from other retinoids that primarily induce differentiation .
相似化合物的比较
4’-Hydroxy Fenretinide: The parent compound, known for its anticancer properties.
Fenretinide: Another retinoid derivative with similar therapeutic applications.
N-(4-Hydroxyphenyl)retinamide: A closely related compound with similar chemical structure and biological activity.
Uniqueness: 4’-Hydroxy Fenretinide-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research settings where precise quantitation and tracing of metabolic pathways are required .
属性
分子式 |
C26H33NO3 |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D |
InChI 键 |
UMTKXEKOPUGPJI-JYOZAVGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)[2H])[2H])O)[2H] |
规范 SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



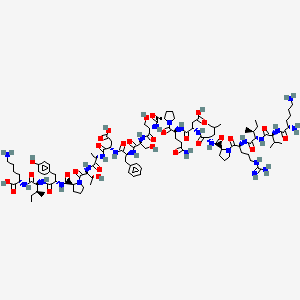
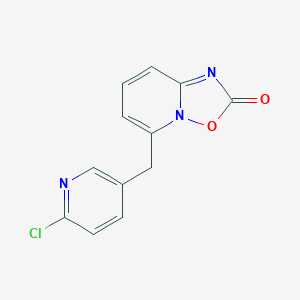

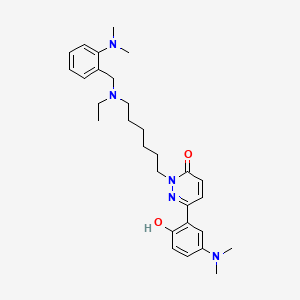

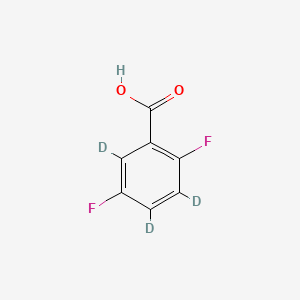
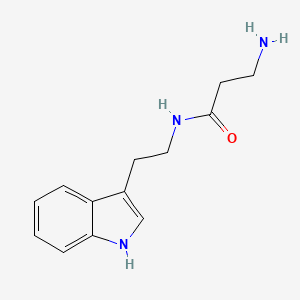
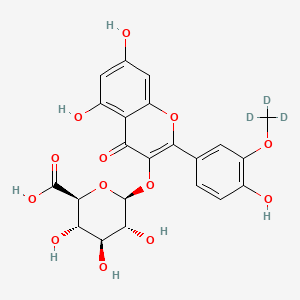
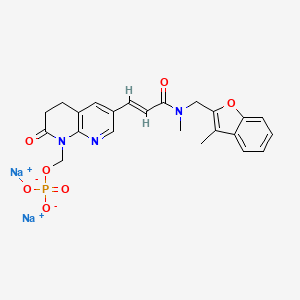

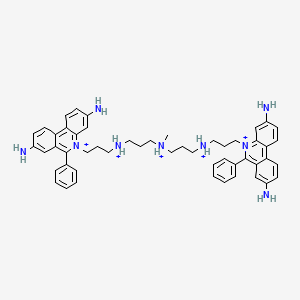

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
